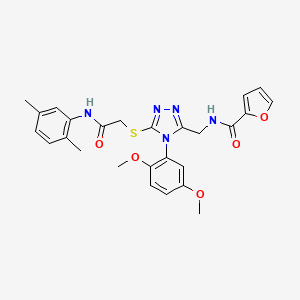
(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound LM-021 is a novel synthetic coumarin-chalcone derivative . It has been studied for its effects on Alzheimer’s disease (AD), a neurodegenerative disorder characterized by the accumulation of misfolded Aβ and tau proteins .
Molecular Structure Analysis
The molecular structure of LM-021 includes a coumarin-chalcone derivative, which is a complex organic compound . The exact structure analysis was not found in the available resources.Aplicaciones Científicas De Investigación
Therapeutic Potential in Cancer Treatment
Methanesulfonamide derivatives, notably 4'-(9-acridinylamino) methanesulfon-m-anisidide (AMSA), have been evaluated in various phases of clinical trials for their antitumor activity. For example, AMSA has shown significant activity against refractory adult acute leukemia, with some patients achieving complete remission. This underscores its potential as a valuable therapeutic agent in cancer treatment, particularly for individuals who have not responded to traditional therapies such as cytarabine and anthracyclines, indicating a lack of cross-resistance between these drugs and AMSA (Legha et al., 1980).
Pharmacological Properties and Metabolism
The pharmacokinetics of AMSA and similar compounds have been studied to understand their absorption, distribution, metabolism, and excretion in the human body. Investigations into the clinical pharmacology of amsacrine (another name for AMSA) using labeled compounds have provided insights into its plasma half-life, indicating that hepatic metabolism and biliary excretion are significant routes for drug elimination. These studies are crucial for optimizing dosing regimens to minimize toxicity while maximizing therapeutic efficacy (Hall et al., 1983).
Clinical Trials and Observed Effects
Clinical trials have evaluated the efficacy of methanesulfonamide derivatives in treating various cancers, including leukemia, breast cancer, and acute nonlymphocytic leukemia. These studies have highlighted both the therapeutic potential and the challenges associated with their use, such as dose-limiting toxicities. For instance, a phase II study demonstrated the effectiveness of high-dose cytosine arabinoside and m-AMSA in relapsed acute nonlymphocytic leukemia, with a significant proportion of patients achieving complete remission. This suggests that such combinations may offer new hope for patients with this challenging condition (Hines et al., 1984).
Mecanismo De Acción
LM-021 has been observed to increase CREB-mediated gene expression through protein kinase A (PKA), Ca 2+ /calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) in CRE-GFP reporter cells . It exhibits antiaggregative, antioxidative, and neuroprotective effects mediated by the upregulation of CREB phosphorylation and its downstream brain-derived neurotrophic factor and BCL2 apoptosis regulator genes in Aβ-GFP- and ΔK280 tau RD-DsRed-expressing SH-SY5Y cells .
Propiedades
IUPAC Name |
N-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-20(2)17-11-4-14(5-12-17)6-13-18(21)15-7-9-16(10-8-15)19-24(3,22)23/h4-13,19H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKKLBEAOBUJD-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)
![2-Amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2649896.png)
![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)
methanone](/img/structure/B2649901.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)
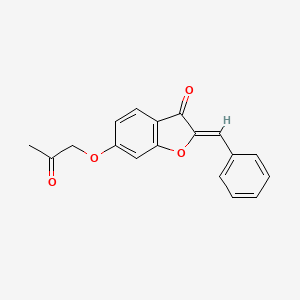
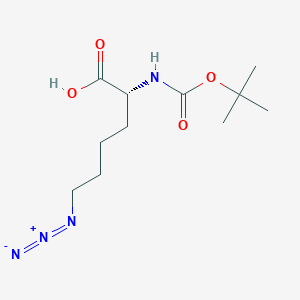
![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)

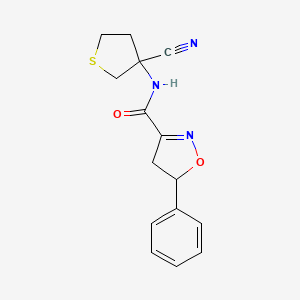
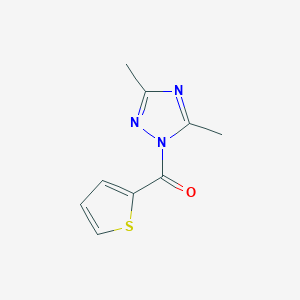
![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
